
((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine is a chiral amine compound that features a tetrahydrofuran ring substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the o-Tolyl Group: This step involves the substitution of a hydrogen atom on the tetrahydrofuran ring with an o-tolyl group, often using Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals.
Industry: Applications in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism by which ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- ((2S,4R)-4-Phenylmethyltetrahydrofuran-2-yl)methanamine
- ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine
Uniqueness
((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry and the presence of the o-tolyl group, which can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[(2S,4R)-4-(2-methylphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11H,6-8,13H2,1H3/t10-,11-/m0/s1 |
InChI Key |
JOWIIZZYNJVGPT-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2C[C@H](OC2)CN |
Canonical SMILES |
CC1=CC=CC=C1C2CC(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


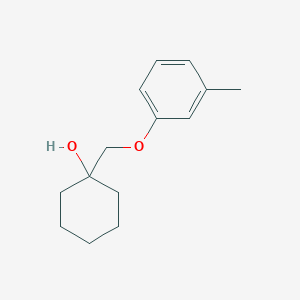
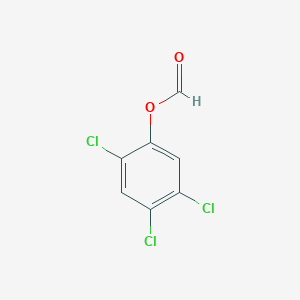

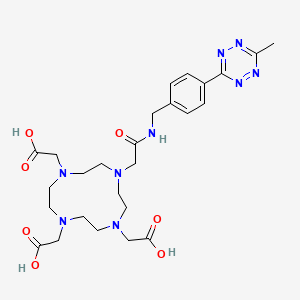
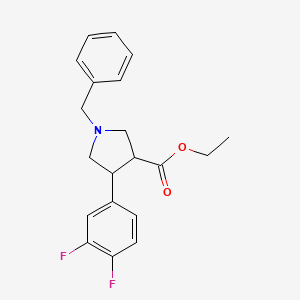
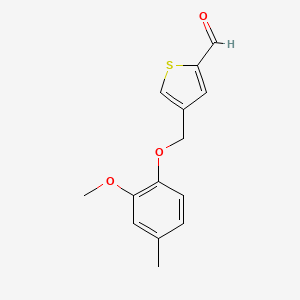
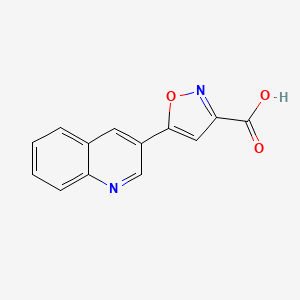
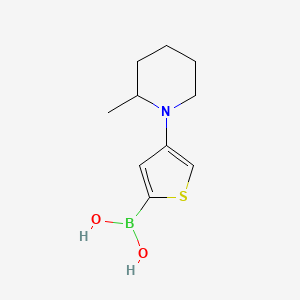

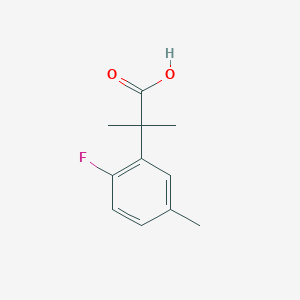
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
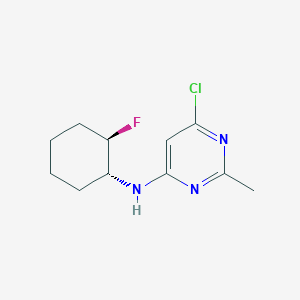
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)

